molecular formula C14H17NO B12946543 1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

1'-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2'-pyrrolidin]-5'-one

Cat. No.: B12946543
M. Wt: 215.29 g/mol
InChI Key: KKYLOLUXEYGOON-UHFFFAOYSA-N
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Description

1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is a spirocyclic compound characterized by its unique structure, which includes a naphthalene ring fused to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with pyrrolidine derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored .

Chemical Reactions Analysis

Types of Reactions

1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism by which 1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s rigid spirocyclic structure enhances its binding affinity and selectivity for these targets, leading to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-2H-spiro[naphthalene-1,4’-piperidine]
  • 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane]
  • 3,4-dihydro-2H-1,2,4-oxadiazole derivatives

Uniqueness

1’-methyl-3,4-dihydro-2H-spiro[naphthalene-1,2’-pyrrolidin]-5’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1'-methylspiro[2,3-dihydro-1H-naphthalene-4,5'-pyrrolidine]-2'-one

InChI

InChI=1S/C14H17NO/c1-15-13(16)8-10-14(15)9-4-6-11-5-2-3-7-12(11)14/h2-3,5,7H,4,6,8-10H2,1H3

InChI Key

KKYLOLUXEYGOON-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC12CCCC3=CC=CC=C23

Origin of Product

United States

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